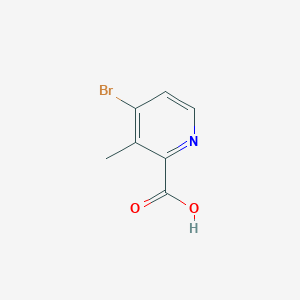

4-Bromo-3-methylpicolinic acid

Beschreibung

Significance of Pyridinecarboxylic Acid Scaffolds in Modern Chemical Science

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery and development. nih.govresearchgate.net Its presence in a molecule can influence solubility, lipophilicity, and metabolic stability, while also providing a key site for hydrogen bonding and other intermolecular interactions with biological targets. ontosight.ai The incorporation of a carboxylic acid group further enhances the molecular diversity and functional potential of these scaffolds, allowing for the formation of salts, esters, and amides, and enabling participation in a wide array of chemical transformations.

Pyridinecarboxylic acid isomers, namely picolinic acid, nicotinic acid, and isonicotinic acid, have been instrumental in the development of a multitude of therapeutic agents. nih.govdovepress.comnih.gov These scaffolds are integral to drugs treating a wide spectrum of diseases, including tuberculosis, cancer, diabetes, and inflammatory conditions. nih.govnih.gov The continuous exploration of pyridinecarboxylic acid derivatives by both academic and industrial researchers underscores their enduring importance in the quest for novel and effective therapeutic interventions. dovepress.comnih.gov The adaptability of the pyridine ring to various substitution patterns allows for the fine-tuning of a molecule's physicochemical and biological properties, making it a highly sought-after component in the design of new chemical entities. nih.gov

Contextualization of Halogenated Pyridinecarboxylic Acids

The introduction of halogen atoms onto the pyridinecarboxylic acid framework significantly modulates the chemical reactivity and biological activity of the resulting compounds. Halogens, such as bromine, chlorine, and fluorine, are known to influence a molecule's electronic properties, lipophilicity, and metabolic fate. In the context of pyridinecarboxylic acids, halogenation can enhance binding affinity to target proteins, improve membrane permeability, and block sites of metabolic degradation, thereby prolonging the compound's therapeutic effect. ontosight.ai

The synthesis of halogenated pyridinecarboxylic acids often involves multi-step processes, including halogenation and cross-coupling reactions, to achieve the desired substitution pattern with high selectivity. ontosight.ai These synthetic endeavors are crucial for accessing novel chemical space and exploring the structure-activity relationships of this important class of compounds. The strategic placement of halogens on the pyridine ring can lead to the discovery of potent and selective modulators of various biological targets. ontosight.aiontosight.ai

Research Landscape of 4-Bromo-3-methylpicolinic Acid within Heterocyclic Chemistry

Within the vast and diverse field of heterocyclic chemistry, this compound has emerged as a compound of significant interest. openmedicinalchemistryjournal.com As a halogenated and methylated derivative of picolinic acid, it serves as a valuable building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The presence of the bromine atom at the 4-position, the methyl group at the 3-position, and the carboxylic acid at the 2-position of the pyridine ring provides multiple reactive sites for further chemical modification.

The research surrounding this compound is primarily focused on its utility as a synthetic intermediate. Its unique substitution pattern allows for a range of chemical transformations, including nucleophilic substitution of the bromine atom and various coupling reactions. These reactions enable the introduction of diverse functional groups, leading to the generation of libraries of novel compounds for biological screening. While specific, in-depth studies on the biological activity of this compound itself are not extensively documented in publicly available literature, its role as a precursor to potentially bioactive molecules is well-established within the chemical community. smolecule.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1211526-84-9 |

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| Appearance | White powder |

| Purity | ≥97% |

| Storage | 4°C |

This data is compiled from various chemical supplier and database sources. aablocks.comchemscene.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJMGJHLRQKYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721355 | |

| Record name | 4-Bromo-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211526-84-9 | |

| Record name | 4-Bromo-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 4 Bromo 3 Methylpicolinic Acid

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-bromo-3-methylpicolinic acid is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the electron-withdrawing carboxylic acid group. Consequently, electrophilic aromatic substitution (SEAr) reactions on this ring system are generally sluggish and require harsh conditions. The existing substituents—a bromine atom, a methyl group, and a carboxylic acid group—will direct any potential incoming electrophile based on their electronic and steric effects.

Further Bromination Studies

While specific studies on the further bromination of this compound are not extensively documented in the literature, the outcome of such a reaction can be predicted based on the directing effects of the present substituents. The carboxylic acid at the 2-position and the ring nitrogen are strong deactivating groups, directing incoming electrophiles to the meta positions (positions 3 and 5). The methyl group at the 3-position is an activating, ortho-, para-director, and the bromine at the 4-position is a deactivating, ortho-, para-director.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine ring is a versatile functional handle for a variety of chemical transformations.

Esterification Reactions and Ester Hydrolysis

This compound can be converted to its corresponding esters through standard esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The existence of related esters, for instance, Methyl 4-Bromo-3-Methylpicolinate, confirms the viability of this transformation appchemical.com. The reaction is reversible, and the corresponding ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.

Table 1: Representative Esterification and Hydrolysis Reactions

| Reaction | Reactants | Products | Conditions |

|---|---|---|---|

| Esterification | This compound, Methanol | Methyl 4-bromo-3-methylpicolinate | H2SO4 (catalyst), Heat |

| Hydrolysis (Acidic) | Methyl 4-bromo-3-methylpicolinate, H2O | This compound, Methanol | H2SO4 (catalyst), Heat |

| Hydrolysis (Basic) | Methyl 4-bromo-3-methylpicolinate, NaOH | Sodium 4-bromo-3-methylpicolinate, Methanol | Heat, followed by acidic workup to yield the carboxylic acid |

Decarboxylation Pathways

Picolinic acids, which are pyridine-2-carboxylic acids, are known to undergo decarboxylation upon heating, a reaction that is often facilitated by the presence of the ring nitrogen. The generally accepted mechanism for the decarboxylation of picolinic acid itself is the Hammick mechanism, which proceeds through a zwitterionic intermediate researchgate.netwikipedia.org. Upon heating, the carboxylic acid protonates the ring nitrogen, and the resulting zwitterion can then lose carbon dioxide to form a pyridin-2-ylide. In the presence of a carbonyl compound, this intermediate can be trapped to form a 2-pyridyl-carbinol wikipedia.org. In the absence of a trapping agent, the ylide is protonated to yield pyridine.

The rate of decarboxylation is sensitive to the nature of other substituents on the pyridine ring. Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate decarboxylation researchgate.netsci-hub.se. It is proposed that these substituents can cause a steric clash with the carboxylic acid group, forcing it out of the plane of the ring and thereby weakening the bond between the carboxyl group and the ring, which facilitates its cleavage researchgate.net. Given these findings, it is expected that this compound would undergo thermal decarboxylation, likely at an enhanced rate due to the presence of the 3-methyl group.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution, providing a valuable route for the introduction of a wide range of functional groups.

Strategies for Halogen Replacement with Various Nucleophiles

The replacement of the bromine atom in this compound can be achieved through several strategies, primarily via nucleophilic aromatic substitution (SNAr) or through transition-metal-catalyzed cross-coupling reactions.

In the context of SNAr, the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions stackexchange.comquimicaorganica.org. Attack of a nucleophile at the 4-position generates a negatively charged intermediate (a Meisenheimer complex) where the charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate and facilitating the reaction stackexchange.com. A variety of nucleophiles, including alkoxides, amines, and thiols, can displace the bromide ion.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Ammonia (NH3) | 4-Amino-3-methylpicolinic acid |

| Sodium methoxide (B1231860) (NaOCH3) | 4-Methoxy-3-methylpicolinic acid |

| Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-3-methylpicolinic acid |

Palladium-catalyzed cross-coupling reactions represent a more versatile and widely employed strategy for the functionalization of aryl and heteroaryl halides rsc.org. Reactions such as the Suzuki, Sonogashira, and Stille couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions nih.govmdpi.commdpi.com. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 4-aryl-3-methylpicolinic acid derivative nih.govmdpi.com. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group at the 4-position nih.gov. These reactions significantly expand the synthetic utility of this compound as a building block in medicinal chemistry and materials science nih.gov.

Metal-Catalyzed Reactions of this compound

The presence of a bromine atom on the pyridine ring of this compound opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.orgtcichemicals.comwikipedia.org This reaction is widely employed for the formation of C-C bonds, particularly for creating biaryl structures, which are prevalent in many biologically active molecules and functional materials.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of bromo-substituted pyridines is well-established. It is anticipated that this compound would readily participate in such transformations. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A variety of other palladium-catalyzed cross-coupling reactions are also applicable to substrates like this compound:

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govbeilstein-journals.org The reaction is typically catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.netsoton.ac.uk It is catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgchemspider.comlibretexts.orgacsgcipr.org

The following table summarizes typical conditions for these cross-coupling reactions with bromo-substituted aromatic compounds, which could be adapted for this compound.

Table 1: Typical Conditions for Metal-Catalyzed Cross-Coupling Reactions of Bromo-Aromatic Compounds

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, piperidine | THF, DMF | Room Temp - 80 |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |

This table presents generalized conditions and specific optimizations would be necessary for this compound.

Chelation and Complexation with Metal Ions

Picolinic acid and its derivatives are well-known chelating agents, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a metal center, typically forming a five-membered chelate ring. This bidentate N,O-chelation is a common binding motif for picolinic acid-based ligands.

The coordination of picolinic acid with transition metals such as copper(II), cobalt(II), and nickel(II) often results in the formation of coordination polymers or discrete mononuclear or polynuclear complexes, depending on the reaction conditions and the presence of other coordinating ligands. nih.gov The geometry of the resulting metal complexes can vary from octahedral to distorted square pyramidal or tetrahedral.

The electronic properties of the substituents on the picolinic acid ring can influence the stability and the electronic structure of the resulting metal complexes. The bromo and methyl substituents in this compound may have a subtle effect on the electron density of the pyridine ring and the carboxylate group, which in turn could modulate the binding affinity for different metal ions.

The ability of substituted picolinic acids to form well-defined metal complexes has led to their use in the construction of metal-organic frameworks (MOFs). rsc.orgmdpi.comnih.govgoogle.com These materials have potential applications in catalysis, gas storage, and separation. It is conceivable that this compound could serve as a ligand for the synthesis of novel MOFs with tailored properties.

Table 2: Common Coordination Geometries of Metal-Picolinate Complexes

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Distorted octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square planar, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Fe(II)/Fe(III) | 6 | Octahedral |

This table is based on the known coordination chemistry of picolinic acid and its derivatives and represents expected behavior for this compound.

Stereochemical Considerations in Synthetic Transformations

The influence of a substituent on the stereochemical outcome of a reaction is a critical aspect of modern organic synthesis. In the context of this compound, stereochemical considerations could arise in several scenarios, although specific literature on this topic for this particular molecule is scarce.

One area where stereochemistry could be relevant is in asymmetric catalysis, where a chiral ligand derived from this compound could be used to induce enantioselectivity in a metal-catalyzed reaction. The picolinic acid scaffold can be incorporated into larger, more complex chiral ligands. The substituents on the pyridine ring could play a role in the conformational preferences of the resulting metal complex and thereby influence the stereochemical course of the catalyzed reaction.

For instance, chiral phosphine (B1218219) ligands derived from other pyridine systems have been successfully employed in asymmetric hydrogenation and other transformations. rsc.org While no specific examples involving this compound have been identified, the principles of ligand design for asymmetric catalysis could certainly be applied to this molecule.

Another context for stereochemical considerations is in reactions where the picolinic acid moiety itself directs the stereoselective transformation of another part of a molecule to which it is attached. The carboxylate group and the pyridine nitrogen can act as directing groups, coordinating to a reagent or catalyst and delivering it to one face of a prochiral center.

While the searches did not yield specific examples of stereoselective transformations directly involving this compound, the general principles of asymmetric synthesis and catalysis provide a framework for how such considerations might be relevant. nih.govrsc.orgresearchgate.netnih.gov Future research in this area could explore the synthesis of chiral derivatives of this compound and their application in stereoselective synthesis.

Table 3: Potential Areas for Stereochemical Influence of this compound Derivatives

| Area of Application | Potential Role of the Picolinic Acid Moiety |

|---|---|

| Asymmetric Catalysis | As a component of a chiral ligand to induce enantioselectivity in metal-catalyzed reactions. |

| Diastereoselective Reactions | As a chiral auxiliary to control the stereochemical outcome of reactions on an attached substrate. |

| Substrate-Controlled Synthesis | The inherent chirality of a molecule containing the picolinic acid unit could direct the stereochemistry of subsequent reactions. |

This table outlines potential applications where stereochemistry would be a key consideration, based on general principles of organic synthesis.

Derivatization Strategies and Their Academic Implications for 4 Bromo 3 Methylpicolinic Acid

Functional Group Interconversion for Novel Derivatives

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry that allows for the transformation of one functional group into another. In the context of 4-bromo-3-methylpicolinic acid, the primary sites for such modifications are the carboxylic acid, the bromine atom, and the pyridine (B92270) ring itself. These transformations are crucial for creating a diverse library of derivatives for further investigation.

The carboxylic acid group is a versatile handle for derivatization. Standard reactions include:

Esterification: Conversion to esters can be achieved by reacting with various alcohols under acidic conditions. This modification can alter the compound's solubility, lipophilicity, and pharmacokinetic properties.

Amidation: Reaction with amines leads to the formation of amides. This is a common strategy in drug discovery to introduce new pharmacophores and to form more stable analogues of esters.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then undergo further reactions such as oxidation to an aldehyde or conversion to an alkyl halide.

The bromine atom on the pyridine ring offers another avenue for derivatization, primarily through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position. These reactions are powerful tools for building molecular complexity and synthesizing novel analogues with potentially enhanced biological activity.

Furthermore, the pyridine ring itself can be a target for derivatization, although the existing substituents will direct the regioselectivity of any further reactions.

| Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Application |

| Carboxylic Acid | Esterification | Ester | Prodrug design, improved solubility |

| Carboxylic Acid | Amidation | Amide | Bioisosteric replacement, enhanced stability |

| Carboxylic Acid | Reduction | Alcohol | Further synthetic transformations |

| Bromo | Suzuki Coupling | Aryl/Alkyl | Introduction of new substituents |

| Bromo | Heck Coupling | Alkene | Synthesis of unsaturated derivatives |

Analytical Derivatization Techniques for Enhanced Detection and Characterization

In analytical chemistry, derivatization is often employed to improve the detection and characterization of analytes. For a compound like this compound, derivatization can enhance its response in various analytical techniques, particularly in mass spectrometry and chromatography.

The analysis of biological organic acids by mass spectrometry (MS) can be challenging due to their polarity and sometimes poor ionization efficiency. Derivatization of the carboxylic acid group can significantly improve their detection. Picolinoyl ester derivatives, for example, have been shown to enhance the MS response. nih.gov The introduction of a picolinoyl group can lead to a 5-10 times higher ESI response in selected reaction monitoring (SRM) mode compared to the underivatized molecules. nih.gov This is because the picolinyl group can readily accept a proton, leading to a stable, positively charged ion that is easily detected in positive ion mode ESI-MS.

Picolinyl esters of fatty acids have also been extensively used in gas chromatography-mass spectrometry (GC-MS) to determine the position of double bonds in unsaturated fatty acids. nih.gov The fragmentation patterns of these derivatives in the mass spectrometer provide clear diagnostic ions that pinpoint the location of unsaturation.

For this compound, derivatization of its carboxylic acid group with a suitable reagent can be used to:

Increase its volatility for GC-MS analysis.

Enhance its ionization efficiency in ESI-MS.

Introduce a specific tag for targeted analysis in complex biological matrices.

A study on a new derivatization reagent, 4-bromo-N-methylbenzylamine, for the HPLC-MS analysis of biological organic acids, highlights the utility of bromo-containing reagents. researchgate.net This derivatization facilitates positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) detection, with the bromine's isotopic pattern aiding in clear identification. researchgate.net

| Derivatization Reagent | Target Analyte | Analytical Technique | Enhancement |

| Picolinic acid | Corticosteroids | LC-ESI-MS | 5-10 fold higher ESI response nih.gov |

| Picolinic acid | Fatty acids | GC-MS | Structural elucidation of double bond position nih.gov |

| 4-bromo-N-methylbenzylamine | Biological organic acids | HPLC-MS/MS | Improved ESI detection and identification researchgate.net |

The chromatographic behavior of this compound is influenced by its polarity, which is largely determined by the carboxylic acid group. In reversed-phase high-performance liquid chromatography (RP-HPLC), where a nonpolar stationary phase is used, polar compounds like picolinic acids typically have short retention times.

Derivatization can be used to modify the polarity of this compound and thereby alter its retention behavior. For instance, converting the polar carboxylic acid group to a less polar ester or amide will increase its retention time on a reversed-phase column. This can be particularly useful for separating it from other polar, co-eluting compounds in a complex mixture.

Hydrophilic interaction liquid chromatography (HILIC) is another technique suitable for the separation of polar compounds. In HILIC, a polar stationary phase and a mobile phase with a high concentration of an organic solvent are used. A study on the separation of nicotinic and picolinic acids demonstrated that their retention is influenced by both ion-exchange and HILIC mechanisms. researchgate.net Derivatization of this compound would also be expected to alter its retention in HILIC. For example, esterification would reduce its acidity and therefore its interaction with an ion-exchange stationary phase, leading to a shorter retention time.

A high-performance liquid chromatography (HPLC) method for the determination of picolinic acid in biological fluids has been developed using ion-pair chromatography on a C18 reversed-phase column. researchgate.net This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its retention on the nonpolar stationary phase.

| Chromatographic Technique | Effect of Derivatization (Esterification) | Expected Change in Retention Time |

| Reversed-Phase HPLC | Increased hydrophobicity | Increase |

| HILIC | Reduced polarity and acidity | Decrease |

| Ion-Pair Chromatography | Neutralization of charge | Decrease in the absence of ion-pairing reagent |

Derivatization for Modulating Biological Activity

Derivatization is a fundamental strategy in drug discovery for modulating the biological activity of a lead compound. By systematically modifying the structure of this compound, it is possible to explore its structure-activity relationship (SAR) and develop new analogues with improved potency, selectivity, or pharmacokinetic properties.

The picolinic acid scaffold is found in a number of biologically active compounds. For instance, picolinic acid itself is a metabolite of tryptophan with a range of biological effects. mdpi.com Derivatization of the picolinic acid core can lead to compounds with a wide array of therapeutic applications.

For this compound, derivatization can be used to:

Introduce new pharmacophores: The bromine atom can be replaced with other functional groups through cross-coupling reactions to interact with specific biological targets.

Modify physicochemical properties: Esterification or amidation of the carboxylic acid can alter the compound's solubility, lipophilicity, and ability to cross biological membranes.

The conversion of corticosteroids into their corresponding picolinoyl derivatives is a prime example of how derivatization can be used to enhance detectability in biological samples, a crucial first step in assessing biological activity and distribution. nih.gov

Regioselective Derivatization on the Picolinic Acid Core

Regioselective derivatization involves the selective reaction at one specific position on a molecule with multiple reactive sites. For this compound, the pyridine ring presents several positions for potential derivatization. The existing substituents—the carboxylic acid at the 2-position, the methyl group at the 3-position, and the bromine atom at the 4-position—will direct the regioselectivity of any further reactions on the ring.

The electronic properties of the pyridine ring are influenced by the nitrogen atom, which is electron-withdrawing. The carboxylic acid group is also electron-withdrawing, while the methyl group is electron-donating. The bromine atom is deactivating but can direct incoming electrophiles to the ortho and para positions.

A study on the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines, which then undergo nucleophilic aromatic substitution (SNAr), provides insight into the reactivity of bromopyridines. nih.gov This suggests that the bromine atom at the 4-position of this compound could be susceptible to nucleophilic substitution, potentially allowing for the regioselective introduction of various nucleophiles at this position. The presence of the electron-withdrawing carboxylic acid group would further activate the ring towards nucleophilic attack.

Directed ortho-metalation is another powerful strategy for regioselective functionalization of aromatic rings. The carboxylic acid group of this compound could potentially direct metalation to the adjacent 3-position (if the methyl group were not present) or the 6-position. However, the presence of the methyl group at the 3-position may sterically hinder metalation at this site, potentially favoring functionalization at the 6-position.

| Position on Pyridine Ring | Existing Substituent | Directing Effect | Potential Regioselective Reaction |

| 2 | Carboxylic Acid | Electron-withdrawing, directing | - |

| 3 | Methyl | Electron-donating | - |

| 4 | Bromo | Deactivating, leaving group | Nucleophilic Aromatic Substitution |

| 5 | - | - | Electrophilic Aromatic Substitution |

| 6 | - | - | Directed ortho-metalation |

Applications of 4 Bromo 3 Methylpicolinic Acid in Advanced Chemical Synthesis and Biomedical Research

Role as a Versatile Synthetic Building Block in Organic Chemistry

The unique arrangement of functional groups in 4-Bromo-3-methylpicolinic acid makes it a valuable precursor in the construction of more complex molecular architectures. The pyridine (B92270) core is a common motif in many biologically active compounds, and the presence of bromo, methyl, and carboxylic acid substituents allows for a variety of chemical transformations.

Precursor for Complex Heterocyclic Structures

While specific studies detailing the use of this compound as a direct precursor for complex heterocyclic structures are not extensively documented in publicly available literature, its chemical nature suggests its utility in such synthetic endeavors. Halogenated pyridines, such as this compound, are frequently employed in cross-coupling reactions, like the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The bromine atom at the 4-position can be substituted with various organic groups, leading to the formation of more elaborate pyridine derivatives. The carboxylic acid and methyl groups can also be modified to build fused ring systems or introduce additional functionalities.

The synthesis of bioactive heterocycles is a significant area of research in medicinal chemistry, as these structures are present in a vast number of pharmaceuticals. ijnrd.orgmdpi.comfrontiersin.org The development of novel synthetic routes to access diverse heterocyclic scaffolds is crucial for the discovery of new drugs. While direct examples are scarce, the potential of this compound as a starting material for such syntheses remains an area for further exploration.

Intermediate in Multi-step Synthesis of Bioactive Molecules

Picolinic acid and its derivatives are recognized as important intermediates in the synthesis of various bioactive molecules, including herbicides and pharmaceuticals. nih.govnih.govgoogle.comresearchgate.net Although specific examples of multi-step syntheses where this compound is a key intermediate are not widely reported, the structural motifs present in this compound are found in various biologically active molecules. For instance, substituted picolinic acids are core components of certain synthetic auxin herbicides. nih.govnih.govresearchgate.net

The general class of brominated organic compounds serves as crucial intermediates in the synthesis of pharmaceuticals. The bromine atom can be readily converted to other functional groups or used as a handle for coupling reactions, allowing for the late-stage diversification of molecular scaffolds. This strategy is often employed in the development of new drug candidates.

Biomedical Research and Medicinal Chemistry Applications

The investigation of the biological activities of novel chemical entities is a cornerstone of drug discovery. Substituted pyridine and picolinic acid derivatives have a rich history in medicinal chemistry, exhibiting a wide range of pharmacological properties.

Investigation of Biological Activities

While direct and comprehensive studies on the biological activities of this compound are limited in the available literature, the broader class of picolinic acid derivatives has been investigated for various therapeutic applications.

There is a growing need for new antimicrobial agents to combat the rise of drug-resistant pathogens. While no specific studies were found that evaluate the antimicrobial properties of this compound itself, research on related compounds suggests that this class of molecules may possess such activity. For example, derivatives of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated for their antibacterial activities against extensively drug-resistant Salmonella Typhi. mdpi.com Furthermore, other studies have explored the antimicrobial properties of brominated compounds and picolinic acid derivatives, indicating that the presence of a bromine atom and the picolinic acid scaffold can contribute to antimicrobial efficacy. nih.gov The investigation into the potential antimicrobial effects of this compound and its derivatives could be a promising area for future research.

Inflammation is a complex biological response implicated in a wide range of diseases. The search for novel anti-inflammatory agents is an active area of research. Although there is no direct evidence from the reviewed literature on the anti-inflammatory activity of this compound, related structures have shown promise in this area. Studies on brominated indoles have demonstrated their potential to inhibit key inflammatory mediators. nih.gov The structural features of this compound warrant its investigation for potential modulatory effects on inflammatory pathways.

Cytotoxicity Studies in Cancer Cell Lines

Derivatives of picolinic acid have been investigated for their potential cytotoxic effects against various cancer cell lines. While specific studies on this compound are not extensively documented, research on structurally related compounds provides insights into its potential anticancer properties. For instance, certain picolinic acid derivatives have demonstrated the ability to induce apoptosis in cancer cells. A novel derivative of picolinic acid was found to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549). Similarly, 6-bromo quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic activities against MCF-7 and SW480 cancer cell lines, showing promising results. The cytotoxic potential of such compounds often depends on the nature and position of substituents on the aromatic ring.

The potential cytotoxicity of this compound could be evaluated against a panel of human cancer cell lines to determine its efficacy and selectivity. Such studies would typically involve assays to measure cell viability and proliferation, such as the MTT assay. Below is a hypothetical data table illustrating the kind of results that would be sought in such a study, based on findings for related compounds.

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| MCF-7 (Breast) | 10 | 75 | |

| 50 | 48 | 49.5 | |

| 100 | 23 | ||

| A549 (Lung) | 10 | 82 | |

| 50 | 55 | 62.1 | |

| 100 | 31 | ||

| HepG2 (Liver) | 10 | 88 | |

| 50 | 65 | 75.3 | |

| 100 | 42 |

Structure-Activity Relationship (SAR) Studies and Drug Design

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and aim to understand how the chemical structure of a compound influences its biological activity. For picolinic acid derivatives, SAR studies have revealed that modifications to the pyridine ring, including the introduction of substituents like halogens and alkyl groups, can significantly impact their therapeutic potential.

A systematic SAR study of this compound would involve synthesizing a series of analogs with variations at these positions to probe their effects on a specific biological activity. For example, replacing the bromine with other halogens or the methyl group with other alkyl chains could reveal important trends for optimizing activity.

Interaction Mechanisms with Biological Targets

Picolinic acid derivatives have been explored as inhibitors of various enzymes. For example, a series of picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain were synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The study of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has shown their potential as inhibitors of alkaline phosphatase. These findings suggest that the picolinic acid scaffold can be a valuable starting point for designing enzyme inhibitors.

Investigations into the enzyme inhibition potential of this compound would involve screening it against a panel of relevant enzymes. If inhibitory activity is found, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Receptor binding assays are crucial for identifying and characterizing the interaction of a ligand with its receptor. While specific receptor targets for this compound have not been identified, its structural similarity to other biologically active molecules suggests it could potentially interact with various receptors. The principles of receptor binding assays would be applied to determine the affinity (typically measured as the dissociation constant, Kd, or the inhibitory constant, Ki) of this compound for a putative receptor.

A hypothetical table for receptor binding affinity is shown below:

| Receptor Target | Ligand Concentration (nM) | % Inhibition | Ki (nM) |

| Receptor A | 1 | 15 | |

| 10 | 45 | 12.3 | |

| 100 | 85 | ||

| Receptor B | 1 | 5 | |

| 10 | 18 | > 100 | |

| 100 | 35 |

Picolinic acid is a well-known chelating agent for various metal ions, and this property is crucial for many of its biological effects. It acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. The complexation of metal ions can influence their bioavailability, transport, and catalytic activity in biological systems.

The presence of the bromo and methyl substituents on this compound can modulate its chelating properties. These substituents can affect the pKa of the carboxylic acid and the electron density on the pyridine nitrogen, thereby influencing the stability of the resulting metal complexes. Studies on the interaction of picolinic acid with metal ions like Zn(II), Cu(II), Co(II), and Cd(II) have shown its ability to form stable complexes. Gallium(III) complexes with pyridine carboxylates have also been synthesized and studied for their potential therapeutic applications. The formation of transition metal complexes with dipicolinic acid has also been investigated for antimicrobial applications.

Agrochemical Research Applications

Picolinic acid and its derivatives have found significant applications in agriculture, particularly as herbicides. They belong to the class of synthetic auxin herbicides, which mimic the action of the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. The herbicidal activity of picolinic acid derivatives is highly dependent on the substitution pattern on the pyridine ring.

Given the precedent for halogenated picolinic acids in agrochemicals, this compound represents a candidate for investigation as a potential herbicide. Its efficacy would need to be evaluated against a range of weed species, and its selectivity towards crops would be a critical factor for its practical application. Furthermore, derivatives of picolinamide have been explored as agricultural fungicides, suggesting another potential avenue for the application of this compound in crop protection. Research in this area would involve greenhouse and field trials to assess its biological activity and environmental safety.

Potential as Pesticides or Herbicides

There is currently no publicly available scientific literature or patent data to substantiate the potential of this compound as a pesticide or herbicide. Extensive searches of chemical databases, academic journals, and patent repositories have not yielded any studies that evaluate the biological activity of this specific compound against common pests or weeds.

While the broader class of picolinic acid derivatives includes several commercially successful herbicides that act as synthetic auxins, this general activity cannot be extrapolated to this compound without specific experimental evidence. Research in the agrochemical field focuses on the precise structure-activity relationships of molecules, and minor changes to the chemical structure can significantly alter or eliminate any herbicidal or pesticidal effects.

A patent for a different, though similarly named, compound, benzyl (B1604629) 4-bromo-3-methylphenyl ether, has noted insecticidal and herbicidal properties. However, this compound is structurally distinct from this compound, and its biological activities are not indicative of the potential of the subject compound of this article.

Given the absence of research data, no detailed findings or data tables on the pesticidal or herbicidal efficacy of this compound can be provided. The primary role of this compound, as indicated by its commercial availability, appears to be as an intermediate in chemical synthesis.

Computational and Spectroscopic Investigations of 4 Bromo 3 Methylpicolinic Acid and Its Complexes

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive structural analysis of 4-Bromo-3-methylpicolinic acid relies on a suite of advanced spectroscopic techniques. While comprehensive experimental data for this specific molecule is not extensively reported in peer-reviewed literature, its spectroscopic characteristics can be accurately predicted based on the well-understood behavior of its constituent functional groups—a pyridine (B92270) ring, a carboxylic acid, a methyl group, and a bromine substituent—and by comparison with structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the substituent positions on the picolinic acid framework.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the two aromatic protons on the pyridine ring, the three protons of the methyl group, and the single proton of the carboxylic acid. The aromatic protons, being in different electronic environments, would appear as distinct doublets. The methyl group protons would likely appear as a singlet, and the acidic proton of the carboxyl group would present as a broad singlet, the chemical shift of which can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would complement this information by showing seven distinct signals, corresponding to the seven carbon atoms in the molecule. The positions of these signals confirm the substitution pattern, with the carbon bearing the bromine atom showing a characteristic shift, and the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively correlate proton and carbon signals, confirming the connectivity of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects on a pyridine ring and may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | ~13.0 | ~165-170 | Broad Singlet |

| C5-H | ~7.5-7.7 | ~125-130 | Doublet |

| C6-H | ~8.5-8.7 | ~150-155 | Doublet |

| -CH₃ | ~2.4-2.6 | ~15-20 | Singlet |

| C2 | - | ~150-155 | - |

| C3 | - | ~135-140 | - |

| C4 | - | ~120-125 | - |

Mass Spectrometry for Molecular Ion Validation and Fragmentation Analysis

Mass spectrometry (MS) serves to validate the molecular weight of this compound and to provide structural insights through the analysis of its fragmentation patterns. The molecular formula, C₇H₆BrNO₂, corresponds to a molecular weight of approximately 216.03 g/mol . sigmaaldrich.comchemscene.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the molecular ion peak appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, providing a clear indicator for the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of the carboxyl group or parts of it. libretexts.org For this compound, characteristic fragmentation would involve:

Loss of a hydroxyl radical (•OH) , resulting in a fragment ion at [M-17]⁺.

Loss of the entire carboxyl group (•COOH) , leading to a significant peak at [M-45]⁺. libretexts.org

Decarboxylation (loss of CO₂) , producing a fragment at [M-44]⁺.

Cleavage of the C-Br bond , resulting in a fragment at [M-79/81]⁺.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence and connectivity of the functional groups. chemguide.co.ukcreative-proteomics.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 215 / 217 |

| [M-OH]⁺ | Loss of hydroxyl radical | 198 / 200 |

| [M-CO₂]⁺ | Loss of carbon dioxide | 171 / 173 |

| [M-COOH]⁺ | Loss of carboxyl group | 170 / 172 |

| [M-Br]⁺ | Loss of bromine atom | 136 |

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

For this compound, the spectra would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong band in the FT-IR spectrum, typically in the range of 2500–3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band in the FT-IR spectrum, typically between 1700–1750 cm⁻¹, corresponds to the carbonyl (C=O) stretching of the carboxylic acid. researchgate.net

C=C and C=N Stretches: The pyridine ring gives rise to a series of characteristic stretching vibrations in the 1400–1650 cm⁻¹ region. researchgate.net

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong band in the lower frequency (fingerprint) region of the spectrum, typically around 500–650 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br stretch, which may be weak in the IR spectrum. researchgate.net

Table 3: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3050-3150 | Medium | Strong |

| Aliphatic C-H stretch | 2850-2980 | Medium | Strong |

| C=O stretch (Carboxylic Acid) | 1700-1750 | Very Strong | Medium |

| C=C / C=N Ring stretches | 1400-1650 | Medium-Strong | Medium-Strong |

| C-O stretch / O-H bend | 1200-1350 | Strong | Weak |

| C-Br stretch | 500-650 | Medium | Strong |

UV-Visible Spectrophotometry for Electronic Transitions and Complexation Studies

UV-Visible spectrophotometry provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system containing π-electrons and a nitrogen atom with non-bonding (n) electrons, is the primary chromophore in this compound. libretexts.org

The UV-Vis spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. libretexts.org For substituted pyridines, these transitions often occur in the 200–280 nm range.

n → π* transitions: These lower-intensity absorptions result from the promotion of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to an antibonding π* orbital. uzh.ch These transitions occur at longer wavelengths (lower energy) than π → π* transitions. libretexts.org

The position and intensity of these absorption bands can be influenced by the solvent polarity and pH. Furthermore, because picolinic acid and its derivatives are excellent chelating agents, UV-Vis spectrophotometry is a valuable technique for studying the formation of metal complexes. Upon coordination with a metal ion, the electronic structure of the molecule is perturbed, leading to shifts in the absorption maxima (λmax), which can be used to determine complex stoichiometry and stability constants.

X-ray Diffraction Studies for Solid-State Behavior and Crystal Structures

In the solid state, carboxylic acids frequently form strong intermolecular hydrogen bonds. It is highly probable that this compound molecules would crystallize as hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. nih.gov Alternatively, catemeric (chain-like) hydrogen-bonding patterns could also be formed. nih.gov

X-ray diffraction would also elucidate other intermolecular interactions that govern the crystal packing, such as π-π stacking between the pyridine rings and potential halogen bonding involving the bromine atom. researchgate.net Analysis of the crystal structure provides fundamental insights into the molecule's solid-state properties and intermolecular recognition patterns, which are crucial for materials science and drug design. Studies on similar picolinic acid derivatives have revealed such complex hydrogen-bonding networks and packing arrangements. nih.govnih.gov

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful theoretical tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules like this compound. nih.gov These computational studies complement experimental data and provide insights into molecular properties that are difficult to measure directly. ufms.br

DFT calculations can be used to predict the optimized molecular geometry with high accuracy, providing theoretical values for bond lengths and angles that can be compared with experimental X-ray diffraction data. researchgate.net Furthermore, vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.

A key aspect of computational studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.com

HOMO: Represents the orbital from which an electron is most easily donated. Its energy is related to the molecule's ionization potential.

LUMO: Represents the orbital to which an electron is most easily accepted. Its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity. This energy gap also corresponds to the lowest energy electronic transition, which can be correlated with the absorption observed in UV-Visible spectroscopy.

Another valuable computational tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electron density distribution across the molecule, identifying regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). For this compound, the MEP map would show negative potential around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, the region around the acidic hydrogen of the carboxyl group would show a positive potential, identifying it as the primary site for nucleophilic interaction and deprotonation. These computational analyses provide a deep understanding of the molecule's electronic properties and reactivity. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. uwa.edu.au It has become a dominant method for obtaining molecular structures due to its favorable balance of accuracy and computational cost. uwa.edu.au DFT calculations allow for the optimization of a molecule's geometry to find its most stable energetic state.

Prediction of Reactivity and Activation Energies for Chemical Transformations

DFT calculations can be used to predict a molecule's reactivity through descriptors such as ionization energy, hardness, and electrophilicity. researchgate.net These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net Furthermore, DFT is employed to calculate the activation energies of potential chemical reactions, which is crucial for understanding reaction mechanisms and kinetics. However, specific studies detailing these predictions for this compound are not available.

Conformational Analysis and Stability of Isomers

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative stabilities. DFT calculations are used to determine the energies of various conformers, identifying the most stable (lowest energy) structures. nih.gov For molecules with rotatable bonds, this analysis is key to understanding their behavior and properties. For related boronic acid compounds, DFT has been used to show that energy differences between isomers can be slight, often just a few kcal/mol. nih.gov A similar analysis for this compound would reveal its preferred three-dimensional shape, but such a study has not been published.

Comparison of Calculated and Experimental Spectroscopic Data

A common application of DFT is the prediction of spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net Calculated vibrational frequencies and chemical shifts can be compared with experimental data to validate the computational model and aid in the assignment of experimental spectra. researchgate.netresearchgate.net This comparative approach provides a detailed understanding of the molecule's structure and bonding. For other complex organic molecules, a strong correlation between theoretical and experimental data has been established, but this specific comparison has not been reported for this compound. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal information about the conformational changes and stability of a compound and its complexes, such as when bound to a protein. nih.gov While MD simulations have been applied to derivatives of other heterocyclic compounds to understand their dynamic behavior within biological systems, no such studies have been published for this compound. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. scienceopen.com Docking studies have been performed on various pyridine and bromo-substituted compounds to evaluate their potential as inhibitors of enzymes or other proteins. nih.govresearchgate.net However, specific molecular docking studies detailing the interactions of this compound with any biological target are not available in the reviewed literature.

Atoms in Molecule (AIM) and Natural Bond Orbital (NBO) Analysis

Atoms in Molecule (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a model that analyzes the electron density to define chemical concepts like atoms and bonds. wikipedia.orgias.ac.in It identifies critical points in the electron density to characterize the nature of atomic interactions, distinguishing between covalent bonds and weaker interactions. ias.ac.inuni-rostock.de

Natural Bond Orbital (NBO): NBO analysis is a method used to study charge transfer, hybridization, and intramolecular interactions by analyzing the electron density in terms of localized orbitals. mpg.de It provides a chemical Lewis structure-like picture of the molecule, detailing bonding, lone pairs, and antibonding orbitals. mpg.detci-thaijo.org

Both AIM and NBO analyses provide deep insights into the electronic structure and bonding of a molecule. While these methods are widely applied in computational chemistry, their specific application to this compound has not been reported.

Based on a comprehensive search of available scientific literature, there are no specific computational or spectroscopic studies focused on the nonlinear optical (NLO) properties of this compound or its complexes.

Therefore, the section on "Studies of Nonlinear Optical Properties" cannot be completed with detailed research findings or data tables as requested.

While general principles of computational chemistry and spectroscopy are applied to a wide range of organic molecules to predict and analyze their NLO properties, and studies exist on other bromo-substituted compounds, this specific molecule has not been the subject of such published research.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-Bromo-3-methylpicolinic Acid

Direct academic research focused solely on this compound is sparse. The majority of available information is derived from chemical supplier databases, which provide fundamental physicochemical properties. These data points are crucial for any future investigation into the compound's reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1211526-84-9 | chemscene.comaablocks.combldpharm.com |

| Molecular Formula | C₇H₆BrNO₂ | chemscene.comaablocks.combldpharm.com |

| Molecular Weight | 216.03 g/mol | chemscene.com |

| Boiling Point | 354.0±42.0 °C at 760 mmHg | |

| TPSA (Topological Polar Surface Area) | 50.19 | chemscene.com |

Currently, there are no significant academic publications detailing the specific synthesis, biological activity, or material properties of this compound. Its primary role in the scientific literature is as a potential building block or intermediate in the synthesis of more complex molecules.

Identification of Promising Avenues for Future Synthetic Research

The synthesis of this compound is not well-documented in academic journals. However, established synthetic routes for analogous compounds, such as other substituted picolinic acids, suggest viable pathways for its preparation. One potential avenue for future synthetic research is the oxidation of a suitable precursor, such as 3-bromo-4-methylpyridine (B15001). A patent for the preparation of 3-bromo-4-methylpyridine outlines a method involving the hydrogenation reduction of 4-methyl-3-nitropyridine (B1297851) to 4-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction. google.com The subsequent oxidation of the methyl group at the 2-position of the pyridine (B92270) ring to a carboxylic acid would yield the target compound.

Further research could focus on optimizing this synthetic route, exploring different oxidizing agents and reaction conditions to improve yield and purity. Additionally, the development of novel synthetic methodologies, potentially utilizing transition-metal-catalyzed C-H activation or halogenation of a pre-existing methylpicolinic acid, could provide more efficient and scalable access to this compound.

Exploration of Underexplored Biological and Material Science Applications

The potential applications of this compound remain largely unexplored. However, the known biological activities of other picolinic acid derivatives and the influence of bromine substitution in organic materials provide a basis for future investigations.

Biological Applications:

Picolinic acid derivatives are known to be used as intermediates in the synthesis of pharmaceuticals. A patent for picolinic acid derivatives, where one embodiment includes a bromo-substituted methylpicolinate structure, highlights their use in the preparation of compounds for treating respiratory disorders. google.com This suggests that this compound could serve as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structure could be modified to interact with various biological targets.

Material Science Applications:

The presence of a bromine atom in an organic molecule can significantly influence its material properties. Research has shown that bromo substitution can enhance the nonlinear optical (NLO) properties of organic compounds, improve thermal stability, and favor acentric crystal structures, which are crucial for second-harmonic generation (SHG). researchgate.net The integration of the bromo-substituted picolinic acid moiety into larger conjugated systems could lead to the development of novel materials with interesting photophysical and electronic properties. Future research could explore the synthesis of polymers or metal-organic frameworks incorporating this compound as a ligand to create materials for applications in optics, electronics, or sensing.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the exploration of this compound's potential, a combination of advanced computational and experimental techniques is essential.

Computational Studies:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the compound's electronic structure, vibrational frequencies, and reactivity. This can aid in understanding its chemical behavior and in designing synthetic routes.

Molecular Docking: For biological applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various protein targets. This can help in identifying potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized and their biological activities are tested, QSAR models can be developed to understand the relationship between their chemical structure and biological activity, guiding the design of more potent compounds.

Experimental Methodologies:

Spectroscopic Characterization: Comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is fundamental to confirm the structure and purity of the synthesized compound.

X-ray Crystallography: Single-crystal X-ray diffraction studies would provide definitive information about the three-dimensional structure of the molecule and its packing in the solid state, which is crucial for understanding its physical properties and for material science applications.

Biological Screening: A broad biological screening of this compound and its derivatives against a panel of biological targets, such as enzymes and receptors, could uncover novel biological activities.

Materials Characterization: For material science applications, techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and thermogravimetric analysis (TGA) would be necessary to evaluate the optical and thermal properties of materials incorporating this compound.

By integrating these computational and experimental approaches, researchers can systematically investigate the properties and potential applications of this compound, paving the way for new discoveries in both chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.